Riboflavin 4'-phosphate

Description

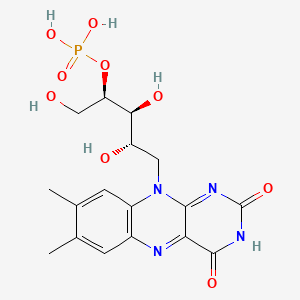

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUQJXWKQLALR-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60697-29-2 | |

| Record name | Riboflavin 4'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Mechanisms and Pathways Involving Riboflavin Phosphates

General Enzymology of Riboflavin (B1680620) Phosphorylation and Dephosphorylation

The balance between the phosphorylated and non-phosphorylated forms of flavins is tightly regulated by specific enzymes. This regulation is crucial for providing the necessary flavin cofactors for a multitude of essential redox enzymes.

Riboflavin Kinase Activity in Flavin Mononucleotide (FMN) Biosynthesis

The foundational step in the conversion of riboflavin into its active coenzyme forms is its phosphorylation to flavin mononucleotide (FMN), also known as riboflavin 5'-phosphate. researchgate.net This reaction is catalyzed by the enzyme riboflavin kinase (RFK; EC 2.7.1.26), which transfers a phosphate (B84403) group from a donor, typically ATP, to the ribityl chain of riboflavin. assaygenie.comrsc.org This process is an obligatory step for the subsequent synthesis of FAD. qmul.ac.uk

In most prokaryotes, riboflavin kinase activity is part of a bifunctional protein that also contains FAD synthetase activity. bosterbio.com This fusion protein, often called FAD synthetase (FADS), efficiently channels the newly synthesized FMN to the next step, adenylylation, to produce FAD. rsc.org The RFK module of this protein phosphorylates riboflavin to FMN, which is then passed to the N-terminal FMN-adenylyltransferase (FMNAT) module for conversion to FAD. bosterbio.com

In eukaryotes, including humans, riboflavin kinase is a monofunctional enzyme. rsc.org The human riboflavin kinase (HsRFK) is essential for cellular flavin cofactor synthesis. assaygenie.comqmul.ac.uk Kinetic studies have revealed that the activity of HsRFK is regulated by its own products through competitive inhibition. assaygenie.comqmul.ac.uk While the enzyme binds preferentially to its substrates (riboflavin and ATP), the complex formed with its products (FMN and ADP) is kinetically more stable, suggesting a sophisticated mechanism for controlling FMN output based on cellular needs. assaygenie.comqmul.ac.uk The inhibition of riboflavin kinase can disrupt the biosynthesis of both FMN and FAD, leading to significant impairment of cellular energy metabolism. researchgate.net

| Organism/System | Enzyme Name(s) | Function | Key Characteristics | References |

|---|---|---|---|---|

| Prokaryotes (general) | Riboflavin Kinase (RFK) module of FAD Synthetase (FADS) | Phosphorylates riboflavin to FMN as part of a bifunctional enzyme. | C-terminal module of a protein that also contains FMN-adenylyltransferase activity. | rsc.orgbosterbio.com |

| Humans | Human Riboflavin Kinase (HsRFK) | Catalyzes the ATP-dependent phosphorylation of riboflavin to FMN. | Monofunctional enzyme; subject to competitive inhibition by its products (FMN and ADP). | assaygenie.comqmul.ac.uk |

Flavin Mononucleotide Phosphatase Activity and its Role in Flavin Homeostasis

Flavin homeostasis is maintained not only by synthesis but also by the controlled degradation of flavin cofactors. This process involves the activity of phosphatases that hydrolyze phosphorylated flavins. In yeast mitochondria, for instance, two distinct enzymatic activities have been identified: an FAD pyrophosphatase that converts FAD to FMN and AMP, and an FMN phosphohydrolase (EC 3.1.3.2) that dephosphorylates FMN to yield riboflavin and inorganic phosphate (Pi). hmdb.caCurrent time information in Toronto, CA.

These activities are crucial for regulating the intracellular pool of flavins. hmdb.ca The interconversion of FAD, FMN, and riboflavin allows cells to adjust the availability of these cofactors for various flavoenzymes, which have different requirements for either FAD or FMN. nih.gov In Arabidopsis thaliana, a bifunctional enzyme known as AtFMN/FHy exhibits both FMN hydrolase and FAD pyrophosphatase activities, highlighting the fusion of opposing metabolic functions in some organisms to streamline flavin regulation. nih.gov Similarly, the Arabidopsis Nudix hydrolase, AtNUDX23, located in plastids, functions as an FAD pyrophosphohydrolase and is involved in a negative feedback loop that helps maintain flavin homeostasis in plant cells. nih.gov The existence of these catabolic pathways underscores their importance in preventing the accumulation of excess flavins and in recycling riboflavin.

Characterization of Phosphatases within the Riboflavin Biosynthetic Pathway

A critical, yet for a long time elusive, step in the de novo biosynthesis of riboflavin is the dephosphorylation of the intermediate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ARPP). chinbullbotany.comacs.orgwikipedia.org This reaction yields 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP), the substrate for lumazine (B192210) synthase. thegoodscentscompany.com Research has identified that this essential phosphatase activity is often carried out by members of the haloacid dehalogenase (HAD) superfamily of hydrolases. chinbullbotany.comnih.govasm.org

However, the specific enzymes responsible can vary significantly between organisms.

In Escherichia coli , the proteins YigB and YbjI have been shown to catalyze the dephosphorylation of ARPP. chinbullbotany.com

In Bacillus subtilis , a consortium of promiscuous HAD-like phosphatases, including YcsE, YwtE, and YitU, can perform this step. YcsE was also found to hydrolyze FMN. asm.orgcreative-biogene.com

In Arabidopsis thaliana , several HAD superfamily members were screened, and AtPyrP2 (also known as ARPP phosphatase) was identified as a specific and physiologically relevant ARPP phosphatase located in the plastids. nih.gov Another enzyme, AtcpFHy/PyrP1, also showed activity towards ARPP. nih.gov

In Aquifex aeolicus , a thermophilic bacterium, a specific histidine family phosphatase (HFP) was identified that dephosphorylates ARPP without acting on other required substrates in the pathway, thereby efficiently facilitating riboflavin formation. thegoodscentscompany.com

This diversity highlights different evolutionary solutions to the same biochemical problem, with some organisms relying on a consortium of broad-spectrum enzymes and others evolving highly specific phosphatases for the riboflavin pathway.

| Organism | Enzyme(s) | Enzyme Family | Key Findings | References |

|---|---|---|---|---|

| Escherichia coli | YigB, YbjI | Haloacid Dehalogenase (HAD) Superfamily | Catalyze the dephosphorylation of ARPP. | chinbullbotany.com |

| Bacillus subtilis | YcsE, YwtE, YitU | Haloacid Dehalogenase (HAD) Superfamily | A group of promiscuous hydrolases that can dephosphorylate ARPP. YcsE also hydrolyzes FMN. | asm.orgcreative-biogene.com |

| Arabidopsis thaliana | AtPyrP2, AtcpFHy/PyrP1 | Haloacid Dehalogenase (HAD) Superfamily | AtPyrP2 is a highly specific, plastid-localized ARPP phosphatase essential for riboflavin biosynthesis. AtcpFHy/PyrP1 also shows activity. | nih.gov |

| Aquifex aeolicus | Histidine Family Phosphatase (HFP) | Histidine Family Phosphatase | A specific phosphatase that only dephosphorylates ARPP in the context of the one-pot riboflavin biosynthesis reaction. | thegoodscentscompany.com |

Enzymatic Interconversion and Metabolism of Specific Riboflavin Phosphate Isomers

Beyond the primary 5'-phosphate isomer (FMN), other phosphorylated forms of riboflavin exist, such as the cyclic and 4'-phosphate isomers. Their formation and metabolism involve distinct enzymatic activities.

Formation and Hydrolysis of Riboflavin 4',5'-cyclic Phosphate (4',5'-cFMN)

A novel enzymatic pathway in mammals involves the formation of riboflavin 4',5'-cyclic phosphate (4',5'-cFMN). This compound is generated from FAD through the action of an enzyme named FAD-AMP lyase (cyclizing), also known as FMN cyclase (EC 4.6.1.15). bosterbio.com This enzyme, partially purified from rat liver cytosol, splits FAD into AMP and 4',5'-cFMN. Further research revealed that this FMN cyclase activity is actually a function of the enzyme ATP-dependent dihydroxyacetone kinase (DAK). wikipedia.org

The biological relevance of 4',5'-cFMN is supported by its subsequent hydrolysis. A rat liver cyclic phosphodiesterase has been shown to hydrolyze 4',5'-cFMN specifically to 5'-FMN, integrating the cyclic intermediate back into the main flavin metabolic pathway. assaygenie.com The discovery of this FMN cyclase and its corresponding phosphodiesterase suggests that 4',5'-cFMN may act as a regulatory signal or a specialized flavocoenzyme in mammalian cells.

Hypothetical Enzymatic Pathways for Riboflavin 4'-phosphate Generation

Currently, there is no definitive evidence for a specific enzyme that directly synthesizes this compound as its primary product. The generation of this isomer has been observed primarily through non-enzymatic, chemical methods. Specifically, the acid hydrolysis of riboflavin 4',5'-cyclic phosphate yields a mixture of riboflavin 5'-phosphate (5'-FMN) and this compound. assaygenie.comqmul.ac.uk This chemical reaction has been used as a preparative method for synthesizing flavin phosphates. qmul.ac.uk

Based on existing knowledge, any potential enzymatic pathway for the generation of this compound remains hypothetical. One possibility is that a non-specific phosphodiesterase, upon hydrolyzing the 4',5'-cyclic phosphate intermediate, could produce a minor fraction of the 4'-phosphate isomer alongside the predominant 5'-phosphate product. However, the known rat liver cyclic phosphodiesterase appears specific for producing 5'-FMN. Another speculative pathway could involve a kinase with aberrant regioselectivity, capable of phosphorylating the 4'-hydroxyl group of the ribityl chain of riboflavin instead of the terminal 5'-hydroxyl. Such an enzyme has not been identified. Therefore, while this compound can be formed chemically from a biologically produced precursor (4',5'-cFMN), a direct and specific enzymatic route for its synthesis in vivo has not been discovered.

Studies on Enzymes Facilitating Formation or Degradation of Diverse Riboflavin Phosphates (e.g., Riboflavin 3'-phosphate, Riboflavin 4',5'-diphosphate)

While the metabolic pathways of the primary flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are well-established, research has also identified enzymatic activities that form and degrade less common isomers, including this compound and the related riboflavin 4',5'-diphosphate. These studies reveal a broader enzymatic landscape for flavin metabolism than is commonly recognized.

The formation of a direct precursor to this compound is catalyzed by a specific enzyme identified in mammalian tissues. This enzyme, FAD-AMP lyase (cyclizing) , also known as FMN cyclase , acts on the primary coenzyme FAD. wikipedia.orgacs.org It catalyzes the intramolecular transfer of the AMP moiety, resulting in the formation of riboflavin 4',5'-cyclic phosphate (cyclic FMN). wikipedia.orgacs.orgnih.gov This cyclic compound is a direct precursor to this compound. The enzyme has been purified and characterized from rat liver, showing a preference for FAD as its substrate and requiring manganese (Mn²⁺) or cobalt (Co²⁺) ions for its activity. acs.orgnih.gov The subsequent hydrolysis of the cyclic phosphodiester bond of riboflavin 4',5'-cyclic phosphate can yield both this compound and the more common riboflavin 5'-phosphate (FMN).

The enzymatic phosphorylation of riboflavin can, in some instances, produce other isomers, although at much lower efficiencies than the canonical FMN. Early investigations into the enzymatic phosphorylation of riboflavin identified the formation of minor products, including riboflavin 3'-phosphate, alongside the primary product, FMN. nih.gov This suggests that some flavokinases may possess a broader substrate specificity, allowing for the phosphorylation at alternative positions on the ribityl side chain, albeit with low frequency.

The degradation of these various riboflavin phosphate isomers is generally attributed to the action of phosphatases with broad substrate specificity. nih.govoaepublish.com Enzymes such as alkaline phosphatase are known to be crucial for the extracellular hydrolysis of FAD and FMN into free riboflavin, which is a necessary step for cellular uptake. nih.govresearchgate.net These non-specific phosphatases are capable of removing phosphate groups from a wide array of molecules. nih.gov It is understood that their activity is not restricted to FMN, and they are capable of hydrolyzing the phosphate esters of other isomers like riboflavin 3'-phosphate and this compound, converting them back to riboflavin. nih.govoaepublish.com This function is part of the general cellular machinery for recycling and maintaining homeostasis of phosphate-containing compounds.

Research Findings on FAD-AMP Lyase (Cyclizing)

The table below summarizes key findings from studies on the enzyme responsible for producing the precursor to this compound.

| Property | Description |

| Enzyme Name | FAD-AMP lyase (cyclizing); FMN cyclase wikipedia.orgacs.org |

| EC Number | 4.6.1.15 wikipedia.org |

| Source Organism | Rat Liver acs.orgnih.gov |

| Substrate(s) | Flavin Adenine Dinucleotide (FAD) acs.org |

| Product(s) | Adenosine (B11128) Monophosphate (AMP) and Riboflavin 4',5'-cyclic phosphate wikipedia.orgacs.org |

| Cofactor Requirement | Requires Mn²⁺ or Co²⁺ for activity acs.org |

| Inhibitors | Strongly inhibited by Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP) nih.gov |

Structural Biology and Molecular Interactions of Riboflavin 4 Phosphate

Molecular Characterization and Isomeric Distinctions of Riboflavin (B1680620) 4'-phosphate

The chemical formula for riboflavin 4'-phosphate is C17H21N4O9P, and its molecular weight is approximately 456.34 g/mol . pharmaffiliates.com The presence and location of the phosphate (B84403) group influence the molecule's charge distribution and steric bulk compared to riboflavin, which lacks a phosphate group, and FMN, where the phosphate is at the terminal 5' position. nih.gov High-performance liquid chromatography (HPLC) is a common technique used to separate and identify these different riboflavin phosphates, often revealing multiple peaks corresponding to various isomers in standard solutions. saspublishers.com The identity of these isomers can be confirmed using techniques like mass spectrometry (MS), which provides information on the molecular weight and fragmentation patterns. saspublishers.com

High-Resolution Structural Studies of Flavin-Binding Proteins

Analysis of Flavin Binding Sites in Apoflavodoxins and Other Flavoproteins

High-resolution structural studies, primarily using X-ray crystallography, have provided detailed insights into how flavoproteins bind flavin cofactors. ki.se Flavodoxins, a class of small, non-covalently binding flavoproteins, are particularly well-studied models for understanding these interactions. csic.es The binding site in apoflavodoxins (the protein part without the flavin) is a highly specific pocket designed to accommodate the FMN molecule. This pocket typically involves numerous non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the flavin. csic.es

A key feature of the FMN binding site in many flavodoxins is a phosphate-binding subsite. This subsite is specifically structured to interact with the 5'-phosphate group of FMN, often involving positively charged amino acid residues that form salt bridges with the negatively charged phosphate. wur.nl The isoalloxazine ring of the flavin is also nestled within a pocket, frequently interacting with aromatic amino acid residues through stacking interactions. wur.nlnih.gov For instance, in chicken egg white riboflavin-binding protein, the isoalloxazine ring of riboflavin is stacked between the rings of a tyrosine and a tryptophan residue. nih.gov

The binding of the flavin is often a cooperative process. For example, in Desulfovibrio vulgaris apoflavodoxin, the binding of the isoalloxazine ring is dependent on the presence of a phosphate moiety in the phosphate-binding subsite. acs.org This suggests a conformational change induced by phosphate binding that makes the protein ready to accept the flavin ring. acs.org

Comparative Structural Analysis of Protein Interactions with Riboflavin and its Phosphate Derivatives

Comparative studies analyzing how proteins interact with riboflavin, FMN (riboflavin 5'-phosphate), and other phosphate derivatives like this compound reveal the critical role of the phosphate group in binding affinity and specificity. nih.gov Many flavodoxins that bind FMN tightly show very weak binding to riboflavin, which lacks the phosphate group. This highlights the importance of the phosphate group for anchoring the cofactor to the protein. pdbj.org

In the case of Desulfovibrio vulgaris flavodoxin, which is unusual in its ability to bind riboflavin, structural analysis shows significant differences compared to the FMN-bound form. pdbj.org In the riboflavin complex, a loop of residues (the 60-loop) that normally contacts the isoalloxazine ring is displaced, leading to a more solvent-exposed binding site. pdbj.org This flexibility in the 60-loop appears to be a key factor that allows this particular flavodoxin to accommodate riboflavin. pdbj.org In the absence of the 5'-phosphate, the ribityl chain has more freedom of movement, and the phosphate-binding site is occupied by a sulfate (B86663) or phosphate ion from the crystallization buffer. pdbj.org

The position of the phosphate group is also crucial. While FMN (5'-phosphate) is the natural cofactor for most flavodoxins, studies with other isomers would likely show altered binding geometries and affinities due to the different positioning of the phosphate group and its interactions with the protein. The interaction with the terminal phosphate of FMN is also thought to play a role in modulating the redox potential of the flavin. nih.gov

Biophysical Investigations of this compound in Complex with Macromolecules

Binding Affinity and Specificity Studies (e.g., to apoflavodoxins)

The binding affinity of flavins to apoflavodoxins can be quantified by determining the dissociation constant (Kd), with a lower Kd indicating tighter binding. Studies on various apoflavodoxins have shown that they bind FMN with very high affinity, often in the nanomolar range. In contrast, the binding of riboflavin is significantly weaker, with dissociation constants in the micromolar to millimolar range.

The binding of riboflavin to apoflavodoxins, such as those from Desulfovibrio vulgaris, Anabaena variabilis, and Azotobacter vinelandii, is often stabilized by the presence of inorganic phosphate in the solution. csic.esnih.gov This suggests that the inorganic phosphate can occupy the phosphate-binding site of the apoprotein, thereby facilitating the binding of the riboflavin molecule. nih.gov The kinetics of binding are also influenced by factors such as pH and ionic strength, with faster binding rates generally observed at lower pH and higher ionic strength. csic.esnih.gov

While specific binding data for this compound is less common in the literature, it is known that even small changes to the flavin structure can significantly impact binding. For example, riboflavin 4',5'-cyclic phosphate has been shown to bind tightly to apoflavodoxin from Megasphaera elsdenii with a Kd of 9.7 x 10⁻⁹ M, demonstrating that alternative phosphate configurations can still result in high-affinity interactions. researchgate.net

Table 1: Dissociation Constants (Kd) of Flavins with Apoflavodoxins This table is for illustrative purposes and may not be exhaustive.

| Flavoprotein | Flavin | Dissociation Constant (Kd) | Conditions | Reference |

|---|---|---|---|---|

| Peptostreptococcus elsdenii flavodoxin | FMN | 4.26 x 10⁻¹⁰ M | pH 6.55, 20°C | |

| Megasphaera elsdenii apoflavodoxin | Riboflavin 4',5'-cyclic phosphate | 9.7 x 10⁻⁹ M | Not specified | researchgate.net |

| Peptostreptococcus elsdenii apoflavodoxin | Riboflavin | > 10⁻³ M | Not specified | |

| Clostridium MP apoflavodoxin | Riboflavin | > 10⁻³ M | Not specified |

Spectroscopic Probes for Investigating Flavin-Protein Recognition and Dynamics

Various spectroscopic techniques are invaluable tools for probing the interactions between flavins and proteins. Fluorescence spectroscopy is particularly useful because the intrinsic fluorescence of the flavin is often quenched upon binding to the protein. wur.nlnih.gov This quenching can be used to monitor the binding process, determine binding constants, and study the kinetics of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially using isotopically labeled flavins (e.g., with ¹³C or ¹⁵N), provides detailed information about the electronic structure, conformational changes, and dynamics of the flavin when it is bound to a protein. tum.de Changes in the chemical shifts of the flavin or protein nuclei upon complex formation can identify the specific atoms involved in the interaction. acs.org

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) spectroscopy are sensitive to the chiral environment of the flavin and changes in its electronic structure upon binding. nih.gov The CD spectrum of a flavin-protein complex can reveal information about the conformation of the bound flavin and the protein itself. nih.gov These spectroscopic methods, often used in combination, allow for a comprehensive understanding of the structural and dynamic aspects of flavin-protein recognition. tum.deuni-freiburg.de

Table 2: Spectroscopic Techniques for Studying Flavin-Protein Interactions

| Technique | Information Gained | Examples of Application |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics, stoichiometry, conformational changes. | Monitoring the quenching of flavin fluorescence upon binding to apoflavodoxin to determine binding constants. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, electronic structure, dynamics, identification of interaction sites. | Using ¹H-¹⁵N HSQC NMR to observe phosphate-induced conformational changes in the isoalloxazine ring-binding site of apoflavodoxin. acs.org |

| Circular Dichroism (CD) | Secondary structure of the protein, conformational changes of the flavin and protein upon binding. | Observing changes in the CD spectrum of D-amino acid oxidase upon binding of ligands. nih.gov |

| Absorption Spectroscopy | Changes in the electronic environment of the flavin. | Observing shifts in the absorption spectrum of FMN upon binding to C. pasteurianum apoflavodoxin. |

Mutagenesis Studies of Protein Residues Involved in Flavin Phosphate Recognition

Site-directed mutagenesis has been an indispensable tool for elucidating the specific molecular interactions that govern the recognition and binding of the phosphate moiety of flavin mononucleotide (FMN), a class of molecules that includes this compound, within flavoproteins. These studies involve the targeted substitution of amino acid residues in the protein's active site to assess their contribution to cofactor binding, protein stability, and enzymatic function. The phosphate group, with its negative charge, is a critical anchor point for the flavin cofactor, and its interactions are predominantly electrostatic.

Research has consistently shown that positively charged and polar amino acid residues are crucial for coordinating the phosphate group of FMN. Arginine and lysine, with their positively charged side chains, are frequently involved in forming salt bridges with the negatively charged phosphate. scirp.org For instance, in the FMN-binding domain of cytochrome P450 reductase, negatively charged carboxyl groups are essential for interaction with its redox partners, implying a reciprocal electrostatic arrangement. umich.edu Similarly, studies on other NAD(P)H-dependent FMN reductases have highlighted the conserved nature of an arginine residue in stabilizing the ribityl phosphate group through a salt bridge. scirp.org

In addition to arginine and lysine, other polar residues such as serine, threonine, and the backbone nitrogen of amino acids can contribute to phosphate recognition through hydrogen bonding. scirp.orgacs.org Mutagenesis of these residues often leads to a significant decrease in binding affinity for the flavin cofactor and a concomitant loss of catalytic activity, underscoring their importance in correctly positioning the FMN for its biological function. scirp.orgnih.gov

A notable example comes from studies on a light, oxygen, voltage (LOV) protein, where the FMN phosphate moiety is exposed to the solvent and appears to be bound through electrostatic interactions with three arginine residues (R54, R66, and R70). acs.org Introducing mutations that removed one or two of these arginines resulted in engineered proteins with altered properties. acs.org In another study on the FMN-binding protein Gh-ChrR, site-specific mutations of residues in the FMN binding pocket were created. scirp.org Specifically, substitutions of serine at position 15 to alanine (B10760859) (S15A) and arginine at position 17 to alanine (R17A) were made to disrupt interactions with the ribityl phosphate group. scirp.org These mutations led to substantial reductions in the catalytic rates of chromate (B82759) reduction, demonstrating the essential role of these residues in positioning the FMN cofactor for optimal activity. scirp.org

The table below summarizes key findings from mutagenesis studies on various flavoproteins, illustrating the impact of specific residue mutations on the recognition of the flavin phosphate group.

| Protein/Enzyme | Original Residue(s) | Mutant Residue(s) | Observed Effect on Flavin Phosphate Interaction/Function | Reference(s) |

| Pseudomonas putida SB1-LOV (PpSB1-LOV) | R66, R70 | Threonine (as part of an engineered sequence) | Loss of arginine residues, but covalent attachment to the engineered threonine via the phosphate group was achieved. | acs.org |

| Bacillus subtilis Nitroreductase (BtNR) | R15, A17 | Threonine at position 17 | The phosphate group, normally stabilized by Arg15 and the backbone nitrogen of Ala17, forms a covalent bond with the engineered Thr17. | acs.org |

| Gluconacetobacter hansenii Chromate Reductase (Gh-ChrR) | S15, R17 | Alanine (S15A, R17A) | Disruption of interactions with the ribityl phosphate group, leading to a substantial decrease in the rate of chromate reduction. | scirp.org |

| Sinorhizobium meliloti BluB | D32, S167 | Alanine, Glycine (B1666218), Serine | Mutation of S167 to glycine resulted in a modest decrease in FMN binding affinity and a significant loss of catalytic function. Mutation of D32 to serine or alanine resulted in increased binding affinity for oxidized FMN. | nih.gov |

| FMN-binding protein | T31, W32, N33 | Various mutants | Trp32 was found to be important for FMN binding due to its bulkiness or aromaticity, while Thr31 and Asn33 were less critical. | nii.ac.jp |

These studies collectively highlight a conserved strategy across different flavoprotein families, where a combination of electrostatic and hydrogen bonding interactions with specific, strategically located amino acid residues ensures the precise recognition and tight binding of the flavin phosphate moiety. Disruption of these interactions through mutagenesis serves as a powerful approach to not only understand the fundamentals of molecular recognition but also to engineer the properties of flavoenzymes for novel applications. acs.org

Advanced Analytical Methodologies for Riboflavin 4 Phosphate Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are central to the isolation and purification of Riboflavin (B1680620) 4'-phosphate from mixtures, including its isomers and other related flavin compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Riboflavin 4'-phosphate. It is particularly effective for resolving structural isomers and achieving accurate quantification. saspublishers.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns. jrespharm.com

The complexity of this compound analysis is often increased by the presence of its isomers. A standard solution of riboflavin can present multiple peaks in a chromatogram, all sharing identical UV and mass spectra, which indicates they are structural isomers. saspublishers.com For quantitative analysis, a specific peak is typically selected based on the calibration curve with the highest correlation coefficient. saspublishers.com

HPLC methods have been developed for the simultaneous determination of several water-soluble vitamins, including this compound, in various matrices like pharmaceuticals and fortified foods. jrespharm.comscispace.com These methods often use a photodiode array (PDA) detector, with specific wavelengths, such as 270 nm, chosen for monitoring. jrespharm.com The mobile phase composition is critical for achieving good separation; for instance, a gradient mobile phase can enhance the retention time of polar vitamins and lead to sharper, more symmetrical peaks. jrespharm.com The use of fluorescence detection can provide the high sensitivity needed for analyzing the trace levels of vitamin B2 often found in food samples. glsciences.com

For the analysis of riboflavin and its phosphate (B84403) esters, enzymatic degradation can be used to convert all B2 active components into riboflavin, which is then measured. glsciences.com HPLC systems coupled with fluorescence detectors are sensitive enough for this type of trace analysis. glsciences.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Zorbax XDB C18 (250 mm x 4.6 mm i.d., 5µm) | jrespharm.com |

| Mobile Phase | Gradient | jrespharm.com |

| Flow Rate | 1.3 mL/min | jrespharm.com |

| Detection | Photodiode Array (PDA) at 270 nm | jrespharm.com |

| Injection Volume | 10 µl | jrespharm.com |

| Run Time | 30 minutes | jrespharm.com |

Advanced Separation Techniques (e.g., Capillary Zone Electrophoresis, Micellar Electrokinetic Chromatography)

Beyond traditional HPLC, advanced electrophoretic techniques offer powerful alternatives for the separation of this compound.

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. colby.edu CZE has been successfully applied to the analysis of B vitamins. dss.go.th For instance, a CZE method using a slightly alkaline phosphate buffer coupled with laser-induced fluorescence (LIF) detection has been developed for the rapid and sensitive assay of riboflavin in wines. researchgate.net This method demonstrated high selectivity and sensitivity, with a detection limit of 0.5 µg/L. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a modification of CZE that utilizes micelles to separate both charged and neutral molecules. future4200.com Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are added to the buffer above their critical micelle concentration to form micelles. dss.go.thfuture4200.com The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. future4200.com MEKC has been used for the simultaneous determination of several water-soluble vitamins, including riboflavin, in pharmaceutical formulations. dss.go.thscispace.comresearchgate.net By optimizing conditions such as buffer composition and the addition of organic modifiers like acetonitrile, excellent separation and resolution of vitamin peaks can be achieved. dss.go.th

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound, especially when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a premier method for trace analysis and structural elucidation of this compound. saspublishers.comtestcatalog.org This technique is capable of detecting and quantifying multiple B vitamins and their derivatives in complex biological matrices like whole blood. nih.govresearchgate.net

In LC-MS/MS analysis, a mass selective detector with an electrospray ionization (ESI) source is commonly used. saspublishers.com Qualitative analysis relies on retention time, UV spectra, and MS spectra. saspublishers.com For this compound, the MS spectrum will show a characteristic signal corresponding to the protonated molecule. saspublishers.comscribd.com

Recent advancements, such as the use of MaxPeak High Performance Surfaces (HPS) technology, have been shown to enhance the LC-MS/MS analysis of B-group vitamins by improving sensitivity, reducing peak tailing, and minimizing carry-over effects. This leads to higher responses and better calibration linearity. The accuracy of LC-MS/MS methods is often confirmed through spiking experiments, with recovery rates typically falling within a range of 91% to 107%.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are fundamental for the quantification and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, straightforward, and cost-effective method for the quantification and purity assessment of this compound. ijfans.orgijprajournal.com Riboflavin and its derivatives exhibit characteristic absorption maxima in the UV-Vis spectrum. nih.gov The assay of riboflavin is often based on its absorbance measurement at around 440-444 nm. ijfans.orgcabidigitallibrary.orgnih.gov

The purity of this compound can be determined by measuring its UV-Vis absorption at a specific wavelength, such as 446 nm, using an external standard method. lgcstandards.com The pH of the solution can influence the absorbance spectrum, and various buffer solutions, such as citrate, sodium borate, and phosphate buffers, are used to maintain a stable pH during analysis. ijfans.orgijprajournal.comnih.gov For instance, studies have shown that Riboflavin can be reliably assayed using UV/VIS spectrophotometry at wavelengths ranging from 310 nm to 440 nm in aqueous media with different buffers. ijfans.org

UV-Vis spectrophotometry can also be used to determine the content of related substances, such as free phosphoric acid, in this compound samples. nihs.go.jp

Table 2: UV-Vis Absorption Maxima for Riboflavin

| Wavelength (nm) | Source |

|---|---|

| 220-225 | nih.gov |

| 266 | nih.gov |

| 371 | nih.gov |

| 444 | nih.gov |

| 475 | nih.gov |

Fluorimetric Methods for Enhanced Sensitivity in Detection

Fluorimetric methods are a cornerstone in the analysis of riboflavin and its phosphorylated derivatives, including this compound, due to their exceptional sensitivity and selectivity. researchgate.netresearchgate.net The intrinsic fluorescence of the isoalloxazine ring system in flavins allows for direct measurement at low concentrations. etsu.edu Riboflavin and its phosphates typically exhibit fluorescence when excited with light in the 440 to 500 nm range. etsu.edu The intensity of the emitted fluorescence is directly proportional to the concentration in dilute solutions, forming the basis for quantitative analysis. etsu.edu

To enhance sensitivity and specificity, fluorimetry is frequently coupled with high-performance liquid chromatography (HPLC). This combination, known as HPLC-FL, allows for the separation of various flavin compounds, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), from a complex mixture before their individual quantification. europa.euscispace.com For instance, phosphoric acid esters of riboflavin can be effectively separated using reverse-phase HPLC. researchgate.net This is crucial as commercial FMN preparations can contain multiple flavin phosphates, including the 4'-phosphate isomer. researchgate.net

One strategy to further boost sensitivity involves the chemical conversion of flavins to more intensely fluorescent derivatives. A common method is the photolysis of the flavin in an alkaline medium to produce lumiflavin (B1675435), which is then extracted and measured. researchgate.net This technique is sensitive enough to determine flavin concentrations in the range of 0.001-1 μg/ml. researchgate.net Another principle exploited for sensitive detection is the significant increase in fluorescence that occurs when FAD is hydrolyzed to FMN (riboflavin 5'-phosphate). scholar9.com This phenomenon, which results in a tenfold fluorescence enhancement, provides a practical basis for measuring FAD and its breakdown products. scholar9.com Synchronous fluorimetric methods have also been developed, achieving detection limits as low as 0.014 µg/L for riboflavin. cabidigitallibrary.org

Table 1: Comparison of Fluorimetric Detection Methods for Flavins

| Method | Principle | Typical Application | Reported Sensitivity | Citation |

|---|---|---|---|---|

| Direct Fluorimetry | Measurement of native fluorescence of the isoalloxazine ring. | Quantification of riboflavin in solutions. | Proportional to concentration in dilute solutions. | etsu.edu |

| HPLC with Fluorimetric Detection (HPLC-FL) | Chromatographic separation followed by fluorescence detection. | Simultaneous determination of riboflavin, FMN, and FAD in biological fluids and pharmaceutical formulations. | High, with mean recoveries of 95.2-103.9%. | europa.euscispace.com |

| Lumiflavin Method | Conversion of flavins to the highly fluorescent lumiflavin by photolysis. | Determination of total flavins at very low concentrations. | 0.001-1 μg/ml | researchgate.net |

| Synchronous Spectrofluorimetry | Simultaneous scanning of excitation and emission wavelengths at a constant difference. | Simultaneous determination of riboflavin and other vitamins in nutritional beverages. | Detection limit of 0.014 µg/L. | cabidigitallibrary.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and assignment of riboflavin phosphates, including the specific 4'-phosphate isomer. nih.gov Through various NMR techniques, including ¹H, ¹³C, and ³¹P NMR, researchers can precisely map the atomic connectivity and confirm the position of the phosphate group on the ribityl side chain. tum.dewur.nl

³¹P NMR is particularly powerful for identifying and differentiating phosphate-containing compounds. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment. This allows researchers to distinguish between free inorganic phosphate and various sugar phosphates based on their unique resonance signals. nih.gov For this compound, ³¹P NMR would confirm the presence of a single phosphate monoester and its chemical shift would help differentiate it from other phosphorylated isomers like riboflavin 3'-phosphate or riboflavin 5'-phosphate. researchgate.net

¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The attachment of the phosphate group at the 4'-position of the ribityl chain induces characteristic changes in the chemical shifts of the neighboring protons (H-4', H-3', H-5') and carbons (C-4', C-3', C-5'). nih.gov For example, the C-4' carbon would show a downfield shift due to the deshielding effect of the phosphate group, and spin-spin coupling between the phosphorus nucleus and adjacent protons and carbons (³JHP and ²JCP) would be observable, providing definitive evidence for the phosphorylation site. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton and carbon signals and establish long-range connectivity, solidifying the structural assignment. rsc.org The analysis of ¹³C NMR signals for riboflavin has shown that the chemical shifts of carbons in the isoalloxazine ring, such as C2, C4, and C4a, are sensitive to pH and molecular interactions, providing further insight into the molecule's structure in solution. nih.gov

Table 2: Predicted Key NMR Signals for Structural Assignment of this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Rationale for Structural Assignment | Citation |

|---|---|---|---|---|

| ³¹P | 4'-Phosphate | Varies | A distinct signal confirms the presence of a phosphate group. Its specific shift helps differentiate it from other isomers and free phosphate. | nih.gov |

| ¹H | H-4' | Downfield shift | The proton attached to the carbon bearing the phosphate group is deshielded, causing a shift to a lower field compared to non-phosphorylated riboflavin. | nih.govrsc.org |

| ¹³C | C-4' | Downfield shift | The carbon atom directly bonded to the phosphate ester oxygen is significantly deshielded. | nih.govrsc.org |

| ¹³C | C-3' & C-5' | Moderate shift | Carbons adjacent to the phosphorylation site experience a moderate change in their chemical environment and shift. | nih.govrsc.org |

| ¹H, ³¹P | H-4' | ³JHP Coupling | Spin-spin coupling observed between the H-4' proton and the ³¹P nucleus across three bonds provides direct evidence of the phosphate position. | rsc.org |

Biological and Metabolic Context of Riboflavin Phosphates Beyond 5 Phosphate

Occurrence and Detection of Diverse Riboflavin (B1680620) Phosphate (B84403) Isomers in Biological Systems

The identification of riboflavin phosphate isomers in biological samples has been made possible through advanced analytical techniques. Notably, commercial preparations of FMN have been shown to contain a significant amount of other isomers, including the 4'-, 3'-, and 2'-phosphates, which can be identified and quantified using techniques like phosphorus-31 nuclear magnetic resonance (31P NMR) spectroscopy. nih.gov

A significant finding is the endogenous presence of riboflavin 4',5'-cyclic phosphate in rat liver. acs.org This compound is formed from FAD by the enzyme FAD-AMP lyase (cyclizing), also known as FMN cyclase. nih.gov The detection of this cyclic phosphate was achieved using fluorimetric high-performance liquid chromatography (HPLC). acs.org Importantly, the acid degradation of riboflavin 4',5'-cyclic phosphate yields a mixture of the more common riboflavin 5'-monophosphate (5'-FMN) and riboflavin 4'-monophosphate (4'-FMN), providing strong evidence for the natural occurrence of the 4'-phosphate isomer in mammalian tissues. acs.org The concentration of riboflavin 4',5'-cyclic phosphate in rat liver was measured to be approximately 22 ± 11 pmol/g of fresh tissue. acs.org

Furthermore, studies on the plant Lycium chinense have revealed the expression of genes for riboflavin biosynthesis in various organs, with the highest content of riboflavin found in the leaves. mdpi.com While this study focused on the parent vitamin, it opens the door for future investigations into the distribution of its various phosphorylated derivatives in the plant kingdom.

Comparative Biochemical Studies of Riboflavin Phosphates Across Organisms

The biosynthesis of riboflavin starts from guanosine (B1672433) triphosphate and ribulose 5-phosphate. wikipedia.org One of the key intermediates in this pathway is 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgmdpi.com The enzymes involved in this pathway, such as riboflavin synthase, have been studied in various organisms, including bacteria like Photobacterium leiognathi and plants. kjom.org

In the yeast Pichia guilliermondii, studies on mutants with blocked steps in flavinogenesis have indicated the involvement of phosphorylated pyrimidine (B1678525) precursors. researchgate.net This highlights the importance of phosphorylation throughout the biosynthetic pathway leading to riboflavin and its coenzymatic forms.

The enzyme flavokinase, which catalyzes the phosphorylation of riboflavin to FMN, has been purified and characterized from various sources, including rat liver and plants. researchgate.netnih.govias.ac.in These enzymes exhibit specificity for their substrates, with ATP and dATP being the preferred phosphate donors for the rat liver enzyme. nih.gov While these studies have primarily focused on the synthesis of 5'-FMN, the presence of other isomers in biological systems raises questions about whether they are products of side reactions of these enzymes or if specific enzymes for their synthesis exist.

The discovery of an enzyme in rat liver that specifically produces riboflavin 4',5'-cyclic phosphate from FAD suggests a dedicated pathway for this non-canonical flavin in mammals. nih.gov In contrast, the biosynthesis of riboflavin in organisms like Arabidopsis thaliana involves a series of enzymes, including a recently identified phosphatase that acts on a phosphorylated pyrimidine intermediate. nih.gov Comparative studies of these pathways across different kingdoms of life will be crucial to understanding the evolutionary and functional significance of the diverse array of riboflavin phosphates.

Future Research Directions and Methodological Advancements

Elucidation of Specific Biosynthetic and Degradative Enzymes for Riboflavin (B1680620) 4'-phosphate

A fundamental gap in our understanding of riboflavin 4'-phosphate lies in the identification of the specific enzymes that govern its formation and breakdown. The biosynthesis of its well-known isomer, FMN (riboflavin 5'-phosphate), is catalyzed by flavokinases that phosphorylate riboflavin. researchgate.net It remains unclear whether a distinct kinase is responsible for phosphorylation at the 4'-position or if known flavokinases possess a broader specificity under particular cellular conditions. Future research must focus on isolating and characterizing enzymes from diverse organisms that can synthesize this compound. This will involve classical protein purification combined with modern proteomics to identify candidate enzymes, followed by genetic validation through gene knockout and overexpression studies in model organisms like Bacillus subtilis or Escherichia coli. mdpi.comengineering.org.cn

Similarly, the degradative pathway is unknown. Identifying the specific phosphatases that cleave the phosphate (B84403) group from the 4'-position is essential for understanding the turnover and homeostatic control of this molecule. While phosphatases acting on other intermediates in the riboflavin biosynthetic pathway have been identified, those specific to riboflavin phosphates are not fully characterized. nih.govresearchgate.net An activity-based screening of cellular lysates for the ability to dephosphorylate this compound could lead to the discovery of these critical degradative enzymes.

High-Throughput Screening for Novel Riboflavin Phosphate-Binding Proteins

To understand the function of this compound, it is imperative to identify the proteins that interact with it. High-throughput screening (HTS) offers a powerful strategy for this purpose. researchgate.net Robust HTS platforms have already been successfully developed to screen for inhibitors of enzymes in the riboflavin biosynthetic pathway, demonstrating the feasibility of such approaches. frontiersin.orgnih.govfrontiersin.orgresearchgate.net

Future efforts can adapt these HTS methodologies to search for novel binding partners. For example, protein microarrays featuring a large collection of purified proteins could be probed with fluorescently labeled this compound. Alternatively, techniques like phage display or yeast two-hybrid systems could be engineered to detect interactions. Once initial "hits" are identified, their binding affinity and specificity would be validated using quantitative biophysical methods such as surface plasmon resonance or isothermal titration calorimetry. The identification of these binding proteins would be a critical step in uncovering the specific cellular pathways and processes modulated by this compound. arxiv.org

Development of Advanced Spectroscopic Probes for In Situ Characterization

Visualizing and quantifying this compound within the complex environment of a living cell is a significant challenge that requires sophisticated analytical tools. The intrinsic fluorescence of flavins provides a starting point for detection. mdpi.comresearchgate.net However, to achieve specificity and high resolution, the development of advanced spectroscopic probes is necessary. This includes designing and synthesizing novel fluorescent molecules that change their spectral properties upon binding to this compound or its protein targets.

Furthermore, advanced techniques like Electron Spin Resonance (ESR) spectroscopy, which can be used to study flavin semiquinone radical states, could be adapted for this isomer. biorxiv.org Time-resolved infrared spectroscopy has also proven effective in monitoring the photochemical reactions of flavins in living cells and could be applied to study the dynamics of this compound. acs.orgnih.gov The development of such probes would enable researchers to use advanced microscopy and spectroscopy to map the subcellular localization of this compound, monitor its concentration changes in real-time, and study its interactions within its native cellular context. tandfonline.comnih.gov

Systems Biology Approaches to Map the Flavin Metabolome and Interactome

A complete understanding of this compound requires placing it within the broader network of cellular metabolism and protein interactions. Systems biology, which integrates large-scale "-omics" datasets (genomics, proteomics, metabolomics) with computational modeling, provides the ideal framework for this task. biorxiv.orgethernet.edu.etnih.gov

Application of Synthetic Biology for Targeted Engineering of Flavin Phosphate Production or Utilization

Synthetic biology provides a powerful toolkit for engineering biological systems with novel capabilities. This approach has been extensively used to create microbial strains, particularly in B. subtilis and E. coli, that overproduce riboflavin for industrial purposes. engineering.org.cnmdpi.comsci-hub.seasm.org These efforts have involved strategies such as overexpressing genes in the riboflavin synthesis operon, engineering precursor supply pathways for GTP and ribulose-5-phosphate, and deleting negative regulatory elements like riboswitches. mdpi.comfrontiersin.orgnih.govbiorxiv.org

These same principles can be applied for the targeted production of this compound. By identifying and introducing a gene for a specific riboflavin 4'-kinase into an optimized microbial chassis, it should be possible to create a cell factory that synthesizes this specific isomer in high quantities. researchgate.net This would provide a valuable source of the compound for research and potential biotechnological applications. Conversely, synthetic pathways could be designed to specifically utilize this compound, creating engineered organisms that could serve as biosensors or tools for studying its metabolic fate.

Q & A

Basic Research: What analytical methods are recommended for detecting and quantifying Riboflavin 4'-phosphate in complex biological matrices?

Answer: Liquid chromatography (LC) coupled with pre-column immobilized enzyme reactors or fluorescence detection is widely used due to its specificity in separating phosphorylated riboflavin derivatives from interfering compounds. For example, LC methods with C18 reverse-phase columns and mobile phases containing phosphate buffers (pH 7.0–7.5) enable precise quantification in multivitamin formulations . Differential pulse polarography is also validated for pharmaceutical-grade analysis, particularly in low-concentration samples .

Basic Research: How can researchers ensure the stability of this compound during in vitro experiments?

Answer: Stability is pH- and light-dependent. Use phosphate-buffered solutions (pH 6.8–7.4) to prevent hydrolysis to free riboflavin. Protect samples from UV/visible light using amber glassware or light-blocking wraps. For long-term storage, lyophilize samples at -80°C in inert atmospheres (argon/nitrogen) to minimize oxidative degradation .

Advanced Research: What experimental designs are optimal for resolving discrepancies in this compound bioavailability data across clinical studies?

Answer: Randomized controlled trials (RCTs) with standardized protocols for dose administration (e.g., intravenous infusion vs. oral) and biomarker measurement (e.g., plasma flavin mononucleotide levels) are critical. For instance, a study comparing riboflavin sodium phosphate’s efficacy in mitigating radiotherapy-induced esophagitis used strict inclusion criteria (e.g., tumor stage, concurrent chemotherapy) and toxicity grading systems (CTCAE v4.0) to reduce variability . Statistical adjustments for covariates like renal function and dietary intake are also necessary .

Advanced Research: How can metabolic flux analysis (MFA) elucidate this compound biosynthesis in microbial systems?

Answer: Genome-scale metabolic models (e.g., iRL766 for Ashbya gossypii) integrate transcriptomic and fluxomic data to map carbon source utilization (e.g., glucose vs. oleic acid) and pathway activity. Flux variability analysis (FVA) identifies rate-limiting steps, such as GTP cyclohydrolase II in the riboflavin pathway, and guides genetic engineering to bypass bottlenecks .

Basic Research: What are the key enzymes involved in this compound biosynthesis, and how are their activities assayed?

Answer: GTP cyclohydrolase II, lumazine synthase, and riboflavin synthase catalyze sequential steps in the pathway. Activity assays include:

- GTP cyclohydrolase II : Measure GTP-to-diaminopyrimidine conversion via HPLC .

- Lumazine synthase : Monitor 6,7-dimethyl-8-ribityllumazine formation spectrophotometrically (λ = 420 nm) .

- Riboflavin synthase : Quantify riboflavin using fluorescence detection (ex/em = 450/530 nm) after lumazine dismutation .

Advanced Research: How can conflicting data on this compound’s role in oxidative protein folding be reconciled?

Answer: In vitro refolding assays with purified enzymes (e.g., quiescin-sulfhydryl oxidase and protein disulfide isomerase) under controlled redox conditions (e.g., glutathione ratios) clarify mechanistic contributions. For example, riboflavin binding to PDI enhances disulfide bond formation in riboflavin-binding protein, measurable via fluorescence quenching . Discrepancies may arise from assay-specific reductant concentrations or cofactor availability .

Advanced Research: What strategies mitigate impurities like Riboflavin 3',4'-diphosphate in synthetic this compound preparations?

Answer: Optimize phosphorylation reaction conditions:

- Temperature : Maintain 25–30°C to minimize over-phosphorylation.

- Catalyst : Use immobilized kinases to reduce side reactions.

- Purification : Employ ion-exchange chromatography (e.g., DEAE-Sephadex) with gradient elution (0.1–0.5 M NaCl) to separate mono- and diphosphate derivatives . Pharmacopeial standards limit diphosphate impurities to <6% .

Advanced Research: How can riboflavin biosynthesis pathways be engineered to enhance this compound yield in industrial strains?

Answer: Combinatorial knockout/overexpression of rib operon genes (e.g., ribU transporter, ribE synthase) in Bacillus subtilis improves precursor flux. Dual transposon sequencing (Dual Tn-seq) identifies negative genetic interactions (e.g., redundancy in phosphatase genes) that necessitate multiplex editing . Flux balance analysis (FBA) further predicts optimal gene expression ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.